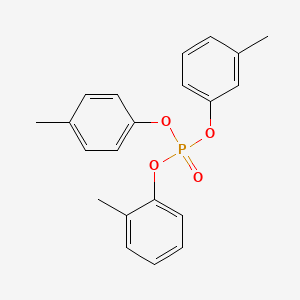

o-Cresyl m-Cresyl p-Cresyl Phosphate

Description

Overview of Triaryl Phosphate (B84403) Esters in Chemical Research

Triaryl phosphate esters are a class of organophosphorus compounds characterized by a central phosphate group bonded to three aryl groups via ester linkages. These compounds have been the subject of extensive research due to their widespread use as flame retardants, plasticizers, and anti-wear additives in lubricants. wikipedia.org Their chemical stability and ability to modify the physical properties of polymers have made them valuable in various industrial processes. The synthesis of these esters typically involves the reaction of a phenol (B47542) or a mixture of phenols with a phosphorylating agent such as phosphorus oxychloride. wikipedia.orgsmolecule.com

Classification and Structural Characteristics of Tricresyl Phosphates (TCPs)

Tricresyl phosphates (TCPs) are a specific subset of triaryl phosphates where the aryl groups are cresyl moieties (methyl-substituted phenyl groups). Commercial TCP is typically a complex mixture of various isomers, resulting from the use of technical-grade cresol (B1669610) (a mixture of ortho-, meta-, and para-cresol) in its synthesis. wikipedia.orgmst.dk This results in a product that is a colorless to pale yellow viscous liquid. wikipedia.org The general chemical formula for tricresyl phosphate is (CH₃C₆H₄)₃PO. uzh.ch

TCPs can be broadly classified based on the substitution pattern of the methyl group on the three cresyl rings. This leads to the existence of numerous isomers, each with potentially different physical and toxicological properties. mst.dk

Positional Isomerism within Tricresyl Phosphates: ortho-, meta-, and para-Cresyl Moieties

The structural diversity within TCPs arises from positional isomerism, which refers to the different possible locations of the methyl group on the benzene (B151609) ring of each cresyl moiety. The three possible positions are:

ortho (o): The methyl group is on the carbon atom adjacent to the carbon atom bonded to the phosphate ester oxygen.

meta (m): The methyl group is two carbons away from the carbon atom bonded to the phosphate ester oxygen.

para (p): The methyl group is on the carbon atom opposite to the carbon atom bonded to the phosphate ester oxygen.

This isomerism gives rise to a variety of TCP molecules, including those where all three cresyl groups are the same (e.g., tri-o-cresyl phosphate, tri-m-cresyl phosphate, tri-p-cresyl phosphate) and mixed esters where the cresyl groups are different. smolecule.commst.dk

o-Cresyl m-Cresyl p-Cresyl Phosphate is a specific, mixed-isomer of tricresyl phosphate. Its structure consists of a central phosphorus atom double-bonded to one oxygen atom and single-bonded to three other oxygen atoms, forming a phosphate core. Each of these three oxygen atoms is, in turn, bonded to a different cresyl group:

One ortho-cresyl group, where the methyl group is at the 2-position of the phenyl ring.

One meta-cresyl group, where the methyl group is at the 3-position of the phenyl ring.

One para-cresyl group, where the methyl group is at the 4-position of the phenyl ring.

The precise arrangement of these three distinct cresyl moieties around the central phosphate group defines the unique chemical structure of this particular isomer.

Table 1: Structural Details of Cresyl Moieties in o-Cresyl m-Cresyl p-Cresyl Phosphate

| Cresyl Moiety | Position of Methyl Group |

| ortho-Cresyl | 2-position |

| meta-Cresyl | 3-position |

| para-Cresyl | 4-position |

The study of individual TCP isomers and defined mixtures is crucial for understanding their mechanisms of action, particularly concerning their neurotoxic effects. Research has demonstrated that the biological activity of TCPs is highly dependent on the isomeric form. nih.govindustrialchemicals.gov.au Specifically, isomers containing at least one ortho-cresyl moiety are associated with a neurotoxic condition known as organophosphate-induced delayed neuropathy (OPIDN). industrialchemicals.gov.aumsjonline.org

The mechanism of OPIDN is believed to involve the inhibition of an enzyme called neuropathy target esterase (NTE). msjonline.orgnih.gov The presence of the ortho-methyl group is a critical structural feature for the metabolic activation of the TCP molecule into a cyclic phosphate ester, which is a potent inhibitor of NTE. industrialchemicals.gov.au In contrast, TCP isomers composed solely of meta- and para-cresyl groups are not associated with this specific neurotoxic effect. core.ac.uk

Therefore, the use of isomerically pure compounds or precisely defined mixtures in mechanistic studies is essential to:

Establish clear structure-activity relationships.

Elucidate the specific molecular interactions between the toxic isomers and their biological targets.

Accurately assess the toxic potential of commercial TCP mixtures, which can vary in their isomeric composition. uzh.chcore.ac.uk

Structure

3D Structure

Properties

Molecular Formula |

C21H21O4P |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

(2-methylphenyl) (3-methylphenyl) (4-methylphenyl) phosphate |

InChI |

InChI=1S/C21H21O4P/c1-16-11-13-19(14-12-16)23-26(22,24-20-9-6-7-17(2)15-20)25-21-10-5-4-8-18(21)3/h4-15H,1-3H3 |

InChI Key |

FSNFYCPCXFQJSI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OP(=O)(OC2=CC=CC(=C2)C)OC3=CC=CC=C3C |

Origin of Product |

United States |

Synthesis and Derivatization Pathways of Tricresyl Phosphate Isomers

Industrial Synthesis Methodologies for Tricresyl Phosphates

The industrial production of tricresyl phosphate (B84403) is designed for large-scale manufacturing, focusing on efficiency and cost-effectiveness. The final isomeric composition of the commercial product is a direct result of the starting materials and reaction conditions employed.

3 C₇H₇OH (Cresol) + POCl₃ (Phosphorus Oxychloride) → (C₇H₇O)₃PO (Tricresyl Phosphate) + 3 HCl (Hydrogen Chloride)

Historically, phosphorus pentachloride was also used as a reactant. wikipedia.org The reaction is typically carried out in the presence of a catalyst, such as anhydrous aluminum chloride or a calcium-magnesium composite catalyst, to enhance the reaction rate. google.comgoogle.com The process involves heating the reaction mixture, often in stages to control the reaction, until the evolution of hydrogen chloride gas ceases, indicating the completion of the esterification. google.com The crude product is then purified through washing and vacuum distillation to remove unreacted starting materials, catalysts, and byproducts. google.comgoogle.com

A newer, more environmentally friendly method has been developed involving the vapor-liquid interfacial condensation of phosphorus oxychloride with various phenols, which does not require an organic solvent.

The isomeric composition of the final tricresyl phosphate product is fundamentally dependent on the composition of the cresol (B1669610) feedstock used in its production. mst.dk There are two primary sources for cresol feedstock, each yielding a product with a distinct isomeric profile.

Cresylic Acid from Coal Tar and Petroleum Refining : The traditional and common source of cresol is cresylic acid (or tar acid), which is obtained from the fractional distillation of coal tar or petroleum residues. mst.dk This feedstock is a complex mixture containing ortho-, meta-, and para-cresol isomers, along with varying amounts of phenol (B47542) and xylenols. mst.dk The use of cresylic acid results in a highly heterogeneous tricresyl phosphate product, which is a complex blend of up to ten different structural isomers, including mono-, di-, and tri-substituted ortho-, meta-, and para-cresyl phosphates. mst.dkuzh.ch

Synthetic Cresol : High-purity cresol isomers can be produced synthetically, for example, from the oxidation and catalytic degradation of cymene. mst.dk This process allows for the separation and purification of individual o-, m-, and p-cresol (B1678582) isomers. mst.dk By using these high-purity isomers as the feedstock, manufacturers can control the final composition of the tricresyl phosphate. This allows for the production of specific pure isomers (e.g., tri-p-cresyl phosphate) or defined mixtures with very low ortho-isomer content. mst.dk Modern commercial TCP mixtures are predominantly composed of meta- and para-isomers, with efforts made to keep the ortho-isomer content to a minimum, often less than 1%. mst.dkuzh.ch

The following table summarizes the relationship between cresol feedstock and the resulting TCP composition.

| Cresol Feedstock Source | Typical Composition | Resulting Tricresyl Phosphate (TCP) |

| Cresylic Acid (from Coal Tar/Petroleum) | Mixture of o-, m-, p-cresol, phenol, and xylenols | Heterogeneous mixture of up to 10 TCP isomers |

| Synthetic Cresol | High-purity o-, m-, or p-cresol | Pure, specific TCP isomers (e.g., tri-o-cresyl phosphate) or defined mixtures with controlled isomer ratios |

Laboratory-Scale Preparation and Controlled Synthesis of Specific Isomers

In a laboratory setting, the synthesis of tricresyl phosphate can be precisely controlled to yield specific, pure isomers for research and analytical purposes. This control is crucial for studying the properties and biological activities of individual isomers, as the ortho-isomer, for instance, is rarely used on its own outside of laboratory studies due to its toxic nature. wikipedia.org

The controlled synthesis of pure tri-o-cresyl phosphate, tri-m-cresyl phosphate, or tri-p-cresyl phosphate is achieved by reacting high-purity ortho-cresol, meta-cresol, or para-cresol, respectively, with phosphorus oxychloride. mst.dk This allows researchers to isolate and study the effects of a single isomer without the confounding variables of a mixed product. Similarly, specific mixed isomers, such as di-ortho-mono-meta-cresyl phosphate, can be synthesized by controlling the stoichiometry of the purified cresol reactants.

The purification of the final product in a laboratory setting often involves techniques like vacuum distillation or crystallization to ensure high purity. Analytical methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to confirm the purity and isomeric identity of the synthesized compound. cdc.gov

Strategies for Derivatization and Analog Generation for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies for tricresyl phosphates are essential for understanding how the molecular structure of different isomers influences their biological activity. For TCP, these studies have overwhelmingly focused on the structural features responsible for its neurotoxicity.

The key finding from SAR studies is that the neurotoxic potential of tricresyl phosphate is isomer-specific and is exclusively associated with isomers containing at least one ortho-cresyl group. Triesters that contain only meta- or para-isomers are not neurotoxic. uzh.ch The relative potency for inducing neurotoxicity has been shown to be mono-ortho-isomers > di-ortho-isomers > tri-ortho-isomer. uzh.ch

The primary "derivatization" strategy for SAR studies of TCP is, in fact, the metabolic activation (bioactivation) that occurs in vivo. The ortho-isomers of TCP undergo hydroxylation at the ortho-methyl group by cytochrome P450 enzymes in the liver. wikipedia.org This hydroxylated intermediate then cyclizes to form a highly reactive and neurotoxic metabolite known as cresyl saligenin phosphate, or 2-(ortho-cresyl)-4H-1,3,2-benzodioxaphosphoran-2-one (CBDP). wikipedia.orgresearchgate.net This metabolic derivatization is the critical step that transforms the relatively inert tri-ortho-cresyl phosphate into the potent neurotoxic agent. wikipedia.org

For research purposes, this critical metabolite, cresyl saligenin phosphate (CBDP), has been custom synthesized to allow for direct in vitro and in vivo studies of its mechanism of action, bypassing the need for metabolic activation of the parent compound. nih.govacs.orgnih.govacs.org The generation of this specific analog (the active metabolite) is the most significant strategy employed in SAR studies to elucidate the toxicodynamics of tricresyl phosphate.

Advanced Analytical Methodologies for Tricresyl Phosphate Isomer Characterization

Chromatographic Separation Techniques for Isomer Resolution

Chromatography is a fundamental analytical technique for separating the components of a mixture. For the complex challenge of resolving TCP isomers, several chromatographic methods have been successfully applied, each offering distinct advantages in terms of resolution, sensitivity, and application. cdc.gov

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and widely used technique for the separation and identification of tricresyl phosphate (B84403) isomers. researchgate.net This method combines the high-resolution separation capabilities of gas chromatography with the precise mass identification provided by mass spectrometry. In GC, the volatile TCP isomers are separated as they travel through a capillary column, with non-polar columns often being employed for better resolution. cdc.gov The separated isomers then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each isomer that allows for its definitive identification. researchgate.netnih.gov

Research has demonstrated the effectiveness of GC-MS in determining the structural isomers of TCP in various matrices, such as aircraft turbine engine oils. nih.gov Concerns about TCP toxicity are largely focused on the ortho-substituted isomers, and GC-MS can differentiate and quantify these specific isomers, including the more toxic mono-o-cresyl and di-o-cresyl phosphates. researchgate.netnih.gov Recent studies have also explored the use of atmospheric pressure chemical ionization (APCI) with GC-MS, which can selectively identify potentially neurotoxic ortho-substituted TCP isomers in complex mixtures through specific ion-molecule reactions. acs.orgnih.govmmu.ac.uk

Published USEPA methods, such as 8270D for semivolatile organic compounds, include tricresyl phosphate isomers, indicating that GC-MS can adequately resolve the meta and para isomers, with further enhancement of resolution possible through the reconstructed ion chromatogram from the mass spectrometer. nj.gov

Table 1: GC-MS Parameters for Tricresyl Phosphate Isomer Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column Type | Non-polar capillary column | Provides high-resolution separation of isomers. cdc.gov |

| Injector Temperature | 250 - 300 °C | Ensures complete volatilization of the sample. |

| Oven Program | Temperature gradient (e.g., 100 to 300 °C) | Allows for the sequential elution of isomers based on boiling point. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) | Fragments the molecules for mass analysis. acs.org |

| Detector | Mass Spectrometer (e.g., Quadrupole, TOF) | Identifies and quantifies the separated isomers based on their mass-to-charge ratio. researchgate.net |

High-performance liquid chromatography (HPLC) is another key analytical tool for the analysis of TCP isomers, particularly for less volatile or thermally labile metabolites. nih.gov HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Reversed-phase HPLC, often using a C18 column, is a common approach for TCP analysis. nih.govsielc.com

A significant application of HPLC is in the analysis of tri-o-cresyl phosphate (TOCP) and its metabolites. nih.gov Methods have been developed to separate TOCP from related compounds like o-cresyl dihydrogen phosphate and di-o-cresyl hydrogen phosphate using a gradient elution of acetonitrile (B52724) and aqueous acetic acid. nih.gov Detection is typically achieved using an ultraviolet (UV) detector, which measures the absorbance of the eluting compounds. nih.gov The coupling of HPLC with mass spectrometry (HPLC-MS) further enhances analytical capabilities, providing high sensitivity and specificity for the determination of TCP metabolites in biological samples. uzh.ch

Table 2: HPLC Conditions for Tri-o-cresyl Phosphate (TOCP) and Metabolite Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reverse-phase C18 | nih.gov |

| Mobile Phase | Linear gradient of acetonitrile in aqueous acetic acid | nih.gov |

| Flow Rate | 1.3 ml/min | nih.gov |

| Detection | UV absorbance at 254 nm | nih.gov |

| Minimum Detectable Level | As low as 50 ng for TOCP | nih.gov |

Thin-layer chromatography (TLC) is a simple, cost-effective, and rapid separation technique that has found applications in the analysis of tricresyl phosphate. nih.govnih.gov In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, coated on a plate serves as the stationary phase. The sample is spotted on the plate, which is then placed in a developing chamber with a suitable solvent system (mobile phase). The separation occurs as the mobile phase moves up the plate by capillary action, and the components of the sample migrate at different rates. nih.gov

TLC has been successfully used to detect TCP in contaminated edible oils. nih.gov In this application, after extraction, the TCP is spotted on a silica gel plate and developed with a solvent system like isooctane-ethyl acetate. Visualization can be achieved by spraying with a reagent such as 2,6-dichloroquinone chloroimide and heating, which produces a characteristic colored spot for TCP. nih.gov This method is sensitive enough to detect microgram quantities of TCP and serves as a valuable screening tool. nih.gov Beyond simple detection, TLC is widely used to assess the purity of samples and to monitor the progress of chemical reactions by observing the appearance of product spots and the disappearance of reactant spots over time. news-medical.net

Spectroscopic Characterization of Tricresyl Phosphate Structures

Spectroscopic techniques are indispensable for elucidating the molecular structure of chemical compounds. For tricresyl phosphate isomers, various spectroscopic methods provide detailed information about their atomic composition and bonding, confirming their identity and structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the precise molecular structure of organic compounds. tricliniclabs.com It is based on the absorption of electromagnetic radiation by atomic nuclei in a strong magnetic field. For phosphorus-containing compounds like tricresyl phosphate, ³¹P NMR is particularly valuable. researchgate.net The ³¹P nucleus is 100% naturally abundant and has a spin of 1/2, making it highly suitable for NMR studies. researchgate.net

In vivo ³¹P NMR has been used to monitor the absorption and metabolism of tri-o-cresyl phosphate (TOCP) in biological systems. nih.gov These studies can track the disappearance of the parent compound from an injection site over time. In addition to ³¹P NMR, ¹H NMR and ¹³C NMR are crucial for characterizing the cresol (B1669610) rings, providing information on the number and position of the methyl groups, thus confirming the specific isomeric form (ortho, meta, or para). encyclopedia.pubnih.gov Two-dimensional NMR techniques, such as COSY and HSQC, can further elucidate the connectivity between protons and carbons, providing unambiguous structural confirmation. tricliniclabs.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are versatile techniques used for both qualitative and quantitative analysis of chemical compounds. IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. The resulting IR spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups. For tricresyl phosphate, the IR spectrum shows characteristic absorptions for the P-O-C (aryl phosphate) and aromatic C-H bonds, which can be used to confirm its identity. nih.govspectrabase.com FTIR (Fourier-transform infrared) spectroscopy, often coupled with attenuated total reflectance (ATR) probes, is a valuable tool for real-time monitoring of chemical reactions, as it can track changes in the concentrations of reactants and products by observing changes in their respective IR absorption bands. clairet.co.uk

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for compounds with chromophores, such as the aromatic rings in tricresyl phosphate. The absorbance is directly proportional to the concentration of the absorbing species, making UV-Vis spectroscopy a powerful tool for quantitative analysis and for monitoring reaction kinetics. spectroscopyonline.com By tracking the change in absorbance at a specific wavelength over time, the rate of formation or consumption of a component in a reaction can be determined. spectroscopyonline.com For instance, the synthesis of tricresyl phosphate from cresol and a phosphorylating agent can be monitored to determine the reaction endpoint. chemijournal.com

Quantification of Tricresyl Phosphate Isomers and Their Biotransformation Products

The accurate quantification of tricresyl phosphate (TCP) isomers and their metabolic byproducts is essential for assessing exposure and understanding their biological impact. Various advanced analytical methodologies have been developed to measure these compounds in diverse matrices, including biological samples and environmental media. These methods are continuously refined to enhance sensitivity, specificity, and efficiency.

Development of Sensitive Detection Limits and Recovery Efficiencies

Significant progress has been made in establishing low detection limits for TCP isomers and their metabolites, enabling the measurement of trace amounts of these compounds. For instance, in the analysis of air samples, methods have been developed to detect TCP isomers at loadings greater than 0.4 ng/filter for tri-ortho-cresyl phosphate (T-o-CP), tri-meta-cresyl phosphate (T-m-CP), and tri-para-cresyl phosphate (T-p-CP). faa.gov The determination of instrument detection limits (IDLs) for these isomers has been achieved through the analysis of low-level standards, with calculations based on replicates at 1.0 ng/ml. faa.gov

In the context of biological monitoring, methods using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) have achieved a detection limit of 0.05 µg/l for di-ortho-cresyl phosphate (DoCP) in urine. Another approach, employing solvent induced phase transition extraction and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), reported a detection limit of 0.032 µg/l for TCP metabolites, although it could not separate DoCP and di-para-cresyl phosphate (DpCP). For edible oils, a method combining acetonitrile extraction with gas chromatography (GC) and thin-layer chromatography can detect as little as 2.5 micrograms of TCP. nih.gov

Recovery efficiency, which assesses the percentage of a known amount of an analyte detected by the analytical method, is a critical parameter. faa.gov Studies have evaluated the recovery of TCPs from different types of filters, such as Teflo, mixed-cellulose ester (MCE), and quartz QMA, by analyzing filters spiked at concentrations like 0.5 ng/filter and 5.0 ng/filter to determine analytical losses during sample collection, storage, and extraction. faa.gov

| Analyte | Matrix | Methodology | Detection Limit |

|---|---|---|---|

| T-o-CP, T-m-CP, T-p-CP | Air Filter | GC/MS | > 0.4 ng/filter |

| Di-ortho-cresyl phosphate (DoCP) | Urine | SPE and HPLC-MS/MS | 0.05 µg/l |

| TCP Metabolites (DoCP/DpCP) | Urine | SIPTE and UPLC-MS/MS | 0.032 µg/l |

| Tricresyl phosphate (TCP) | Edible Oil | Acetonitrile Extraction, TLC/GC | 2.5 µg |

Methodologies for Protein Adduct Quantification (e.g., oCP-BChE adducts)

The neurotoxic effects of tri-ortho-cresyl phosphate (ToCP) are mediated by its metabolite, 2-(o-cresyl)-4H-1,3,2-benzodioxaphosphoran-2-one (CBDP), which can form covalent adducts with proteins like butyrylcholinesterase (BChE). nih.govnih.govcdc.gov The resulting aged adduct, ortho-cresyl phosphoserine (oCP-BChE), serves as a long-term biomarker of exposure. nih.govnih.govcdc.gov

A highly specific and sensitive method for quantifying both unadducted BChE and the oCP-BChE biomarker in human serum has been developed using immunomagnetic separation coupled with ultra-high-performance liquid chromatography-tandem mass spectrometry (immunomagnetic-UHPLC-MS/MS). nih.govnih.govcdc.gov This technique utilizes magnetic beads coated with antibodies to selectively capture BChE from the serum, after which the adducted protein is processed and analyzed. nih.gov

The quantification of the oCP-BChE adduct is based on monitoring specific mass transitions. For example, the transition m/z 966.4 → 778.3 is used for quantification, representing a characteristic fragmentation pattern. nih.gov A secondary transition (m/z 966.4 → 673.3) is used to confirm the adduct's presence. nih.gov This immunomagnetic-UHPLC-MS/MS method has demonstrated a reportable range of 2.0 ng/mL to 150 ng/mL. nih.govnih.govcdc.gov The theoretical limit of detection (LOD) for the oCP-BChE adduct was determined to be 1.89 ng/mL. nih.gov Furthermore, the assay exhibits high intraday and interday accuracy (≥ 85%) and precision (RSD ≤ 15%) across its calibration range. nih.govnih.govcdc.gov Studies have also confirmed that the oCP-BChE adduct is stable in human serum for at least 72 hours at various temperatures (4, 22, and 37 °C). nih.govnih.govcdc.gov This method represents a significant improvement over previous assays, requiring 75% less sample volume and reducing analysis time by a factor of 20. nih.govcdc.gov

| Parameter | Value/Finding |

|---|---|

| Method | Immunomagnetic-UHPLC-MS/MS |

| Analyte | ortho-cresyl phosphoserine-BChE (oCP-BChE) |

| Matrix | Human Serum |

| Reportable Range | 2.0 ng/mL - 150 ng/mL |

| Limit of Detection (LOD) | 1.89 ng/mL (theoretical) |

| Accuracy (Intraday & Interday) | ≥ 85% |

| Precision (RSD) | ≤ 15% |

| Adduct Stability | Stable for at least 72 hours at 4, 22, and 37 °C |

Challenges in Trace Analysis and Mitigation of Analytical Interferences

The analysis of TCP isomers at trace levels presents several challenges that can affect the accuracy and reliability of results. One significant issue is the potential for analytical interference from other compounds present in the sample matrix. faa.gov These interferences can alter the retention time of TCP isomers during chromatographic analysis, complicating their identification and quantification. faa.gov To mitigate this, the use of an internal standard is recommended to correct for variations in retention time and other instrumental effects. faa.gov

Another major challenge is background contamination, which can introduce uncertainties in the interpretation of results, particularly for low-level measurements. faa.gov For example, trace amounts of TCP have been found in transport blanks (sample containers that are taken to the sampling site but not opened), which can raise the limit of detection (LOD) for air samples. faa.gov This makes it difficult to distinguish between low-level environmental presence and contamination that may have occurred during sample handling or transport. faa.gov To control for this, it is recommended that at least five transport blanks be included per batch of samples. faa.gov

Chromatographic overlap between different isomers is another analytical hurdle. researchgate.net The structural similarity of TCP isomers makes their complete separation difficult. Specifically, certain ortho-isomers may co-elute with other isomers, potentially leading to an overestimation of their concentration. researchgate.net This highlights the need for highly selective chromatographic methods and careful validation to ensure accurate isomer-specific quantification. researchgate.net

Mechanistic Investigations of Biological Interactions of Tricresyl Phosphate Isomers

Biotransformation Pathways and Metabolite Formation

The toxicity of tricresyl phosphate (B84403) is intrinsically linked to its metabolic fate within the body. The parent compound itself is relatively inert; however, through a series of enzymatic reactions, primarily in the liver, it is converted into potent neurotoxic agents. This bioactivation process is a critical initiating event in the cascade leading to neurological damage. The specific biotransformation pathways are complex and isomer-dependent, involving a sequence of oxidation and cyclization reactions that produce highly reactive metabolites.

The initial and rate-limiting step in the activation of neurotoxic tricresyl phosphate isomers, particularly tri-o-cresyl phosphate (ToCP), is mediated by the hepatic cytochrome P450 (CYP450) monooxygenase system. This superfamily of enzymes is responsible for the phase I metabolism of a vast array of xenobiotics. Specific isoforms of CYP450 have been identified as key players in the metabolic activation of ToCP.

Research has demonstrated that human CYP450 isozymes, particularly CYP3A4 and, to a lesser extent, CYP1A2, are primarily responsible for the initial oxidative metabolism of ToCP. researchgate.net These enzymes catalyze the hydroxylation of one of the methyl groups on an ortho-cresyl moiety. This oxidation is a crucial prerequisite for the subsequent intramolecular cyclization that forms the ultimate neurotoxic metabolites. The involvement of these specific CYP450 isoforms suggests that individual variations in their expression and activity, due to genetic polymorphisms or exposure to other drugs that induce or inhibit these enzymes, could play a significant role in determining an individual's susceptibility to TCP-induced neurotoxicity. researchgate.net

| CYP450 Isozyme | Role in ToCP Metabolism | Significance |

|---|---|---|

| CYP3A4 | Major contributor to hepatic bioactivation | Primary enzyme responsible for initiating the toxic pathway. researchgate.net |

| CYP1A2 | Minor contributor to hepatic bioactivation | Plays a secondary role in the initial oxidation of ToCP. researchgate.net |

The biotransformation of tricresyl phosphate isomers is multifaceted. Following the initial CYP450-mediated hydroxylation of a methyl group, several metabolic routes can be taken. The primary pathway leading to neurotoxicity involves the cyclization of the hydroxymethyl intermediate.

However, other metabolic pathways also exist, which are generally considered detoxification routes. These include:

Dearylation: The cleavage of one of the cresyl groups from the phosphate ester backbone, leading to the formation of dicresyl phosphate and cresol (B1669610). This process reduces the lipophilicity of the compound and facilitates its excretion.

Further Oxidation: The initial hydroxymethyl group can be further oxidized to form an aldehyde and then a carboxylic acid. These more polar metabolites are more readily eliminated from the body.

The critical event in the bioactivation of tri-o-cresyl phosphate is the intramolecular cyclization of the hydroxylated intermediate. This reaction results in the formation of a highly reactive cyclic phosphate ester known as saligenin cyclic o-tolyl phosphate (SCOTP), also referred to as 2-(ortho-cresyl)-4H-1,3,2-benzodioxaphosphoran-2-one, or cresyl saligenin phosphate (CBDP). magtechjournal.commdpi.com

This cyclization process transforms the relatively stable parent organophosphate into a potent inhibitor of serine esterases. The cyclic structure of CBDP confers a high degree of reactivity upon the phosphorus atom, making it an effective acylating agent for the serine hydroxyl group located in the active site of target enzymes. It is this metabolite, CBDP, that is directly responsible for the neurotoxic effects associated with ToCP exposure by interacting with and inhibiting crucial esterase enzymes in the nervous system. researchgate.net

Molecular Interactions with Esterase Enzymes

The neurotoxicity of metabolically activated tricresyl phosphate is exerted through the inhibition of specific serine esterases. These enzymes play vital roles in neurotransmission and neuronal health. The reactive metabolite, CBDP, acts as a potent irreversible inhibitor of these enzymes, leading to a cascade of events that culminates in neuronal dysfunction and degeneration.

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) at cholinergic synapses. Butyrylcholinesterase (BChE), found in plasma and various tissues, also hydrolyzes acetylcholine and serves as a scavenger for anti-cholinesterase compounds. CBDP is a potent inhibitor of both these enzymes, although it shows a marked preference for BChE. mdpi.com

The inhibition is a progressive, irreversible process that occurs via the phosphorylation of the active site serine residue. The kinetics of this inhibition have been studied in detail, revealing very high bimolecular rate constants (kᵢ), indicative of a rapid and efficient inhibition process. Kinetic studies have shown that the inhibition of human BChE by CBDP is extremely rapid, with kᵢ values in the range of 10⁷ to 10⁸ M⁻¹min⁻¹. magtechjournal.commdpi.com The inhibition of AChE is generally one to two orders of magnitude slower but still significant. magtechjournal.commdpi.com This rapid inhibition means that even low concentrations of the metabolite can lead to a substantial and swift loss of enzyme activity. The binding dynamics involve the formation of a covalent phosphyl-enzyme conjugate that is exceptionally stable.

| Enzyme | kᵢ (M⁻¹min⁻¹) | Relative Inhibition Rate |

|---|---|---|

| Butyrylcholinesterase (BChE) | 1.6 x 10⁸ and 2.7 x 10⁷ (for E and E' forms) magtechjournal.commdpi.com | Very High |

| Acetylcholinesterase (AChE) | 1-2 orders of magnitude slower than BChE magtechjournal.commdpi.com | High |

While the inhibition of cholinesterases contributes to the acute cholinergic toxicity of some organophosphates, the characteristic delayed neurotoxicity caused by certain tricresyl phosphate isomers is attributed to the inhibition of a different enzyme: Neuropathy Target Esterase (NTE). pepolska.plnih.gov NTE is a serine hydrolase located in the endoplasmic reticulum of neurons, and its physiological function is thought to involve lipid metabolism and membrane trafficking. pepolska.plnih.gov

The initiation of delayed neurotoxicity involves a two-step process:

Phosphorylation: The reactive metabolite, CBDP, covalently binds to the active site serine of NTE, forming a stable, phosphorylated enzyme. This initial inhibition of NTE activity is a necessary first step. nih.gov

Aging: Following phosphorylation, the adducted NTE undergoes a secondary, time-dependent chemical modification known as "aging." This process involves the dealkylation of one of the side chains from the phosphorus atom. nih.gov In the case of CBDP-inhibited NTE, this results in the loss of a cresyl group, leaving a negatively charged phosphyl group covalently attached to the enzyme's active site serine. nih.gov

This "aged" NTE is not only catalytically inactive but is also resistant to reactivation. The presence of this abnormal, negatively charged protein is believed to trigger a toxic gain-of-function, disrupting axonal transport and leading to the distal axonopathy characteristic of organophosphate-induced delayed neuropathy (OPIDN). The aging step is considered essential for the development of this specific type of neurotoxicity. nih.gov

Structure-Activity Relationships Governing Molecular Interaction

The distinct toxicological profiles of tricresyl phosphate isomers are a direct consequence of their molecular structure. The position of the methyl group on the aromatic rings dictates the metabolic fate of the molecule, its ability to interact with biological targets, and its ultimate biological effect. The structure-activity relationship is particularly critical in the context of enzyme inhibition, where steric and electronic factors govern the binding and reactivity of the compound or its metabolites at the enzyme's active site.

Theoretical Models and Computational Chemistry in Predicting Binding Affinity

Theoretical models and computational chemistry have become valuable tools for elucidating the mechanisms of interaction between small molecules and biological targets, including the binding of organophosphates to enzymes. Techniques such as molecular docking and molecular dynamics simulations can predict the binding affinity and orientation of ligands within an enzyme's active site, providing insights into structure-activity relationships at the atomic level.

In the context of TCP isomers and their metabolites, molecular modeling has been employed to study their interactions with target proteins. For example, molecular docking analyses have been used to investigate the binding of tri-ortho-cresyl phosphate (ToCP), tri-meta-cresyl phosphate (TmCP), and tri-para-cresyl phosphate (TpCP) to the G protein-coupled estrogen receptor (GPER), revealing isomer-specific binding modes and activities. nih.gov

More directly related to neurotoxicity, molecular modeling techniques have been applied to study the interaction between the active metabolite of TOCP, cresyl saligenin phosphate (CSP), and butyrylcholinesterase (BChE). researchgate.net These studies help to understand the initial stages of the enzyme-inhibitor complex formation and can identify the most energetically favorable conformations for binding. researchgate.net Such computational approaches can compare different stereoisomers (e.g., enantiomers) of the metabolite, predicting which is more likely to interact with the enzyme's active site, in agreement with experimental observations. researchgate.net

While specific, comprehensive computational studies comparing the binding affinities of all o-, m-, and p-TCP isomers directly to the active site of Neuropathy Target Esterase (NTE) are not widely detailed in the literature, the existing applications of these methods to TCP isomers and related organophosphates demonstrate their predictive power. These theoretical models can help explain why the specific stereochemistry of the cyclic metabolite formed from ortho-isomers is so effective at adducting to the serine active site of target esterases, whereas the non-cyclized meta- and para-isomers lack this potent binding capability.

Environmental Dynamics and Biodegradation of Tricresyl Phosphates

Environmental Fate and Transport Processes

The physical and chemical properties of tricresyl phosphates, particularly their low water solubility and high octanol-water partition coefficient, dictate their movement and persistence in the environment.

Distribution in Aquatic and Terrestrial Compartments

Due to its low solubility in water and high affinity for particulates, TCP released into the environment is rapidly adsorbed onto soil and sediment. who.int This strong adsorption limits its mobility in soil and prevents significant leaching into groundwater. In aquatic systems, TCP is predominantly found in suspended sediment rather than dissolved in the water column. who.int Consequently, concentrations are typically higher in sediment, with levels reported up to 1300 ng/g in river sediment and 2160 ng/g in marine sediment. who.int While TCP is only occasionally detected in water, it has been found in Canadian drinking water at low concentrations ranging from 0.4 to 4.3 ng/litre. who.int In terrestrial environments, elevated levels of TCP have been measured in soil and vegetation near production facilities. who.int One report noted an extremely high concentration of 26.55 g/kg in a soil sample from a plant yard, highlighting the potential for significant localized contamination. who.int

Abiotic Degradation Pathways: Hydrolysis and Photolysis

Hydrolysis: The hydrolysis of TCP is highly dependent on pH. In neutral or acidic media at normal temperatures, the compound is stable. However, it is easily hydrolyzed in alkaline mediums to produce dicresyl phosphate (B84403) and cresol (B1669610). The estimated half-life for hydrolysis at a neutral pH of 7 is between 1,100 and 2,200 days. service.gov.uk This rate increases as the pH becomes more alkaline.

Photolysis: TCP can undergo photolytic degradation when exposed to UV radiation. service.gov.uk The degradation process follows pseudo-first-order kinetics. researchgate.net However, the significance of direct photolysis in the environment is considered limited, as the amount of UV radiation reaching the Earth's surface is small. service.gov.uk The presence of other substances in natural waters can influence this process. For instance, nitrate (B79036) (NO₂⁻) and iron ions (Fe³⁺) have been shown to promote the photochemical loss of TCP, whereas humic acid can have an inhibitory effect. researchgate.net

Microbial Biotransformation and Remediation Strategies

Biodegradation is considered the dominant degradation process for tricresyl phosphates in the environment. service.gov.uk Various microorganisms have been shown to effectively break down these compounds, offering potential for bioremediation.

Isolation and Characterization of Tricresyl Phosphate-Degrading Microbial Consortia

Researchers have successfully isolated and identified several microbial consortia and bacterial strains capable of degrading TCP isomers. A novel consortium, designated ZY1, was found to rely on the cooperation between the genera Sphingobacterium, Variovorax, and Flavobacterium to achieve degradation. researchgate.netpolyu.edu.hknih.gov Another effective microbial consortium, named GY, was found to have Comamonas, Sphingobacterium, Pantoea, and Bacillus as its predominant genera during the biodegradation of TCP. cityu.edu.hk Pure strains have also been identified, with Brevibacillus brevis showing the ability to degrade all three primary isomers of tricresyl phosphate. researchgate.netnih.gov

Identification of Microbial Degradation Pathways and Enzymes Involved

The primary pathway for the microbial degradation of TCP involves the stepwise enzymatic hydrolysis of the ester bonds. This process cleaves the molecule into orthophosphate and cresol moieties, which can then be further degraded. wikipedia.org More detailed investigations have revealed additional metabolic pathways, including hydroxylation, methylation, and demethylation. researchgate.netnih.govcityu.edu.hk The discovery of demethylation as a pathway is particularly significant, as it suggests that the biodegradation of TCP could be a previously overlooked environmental source of the toxic compound triphenyl phosphate (TPHP). cityu.edu.hk

Several enzymes are believed to be involved in these biotransformation processes. Studies have speculated a key role for cytochrome P450, NADPH-cytochrome P450 reductase, and various phosphatases in the degradation of TCPs by microbial consortia. researchgate.netpolyu.edu.hknih.gov

Isomer-Specific Biodegradation Rates in Environmental Matrices

Research has demonstrated that the biodegradation rates of tricresyl phosphate are highly dependent on the specific isomeric structure of the molecule. However, findings on the relative degradation speeds of the ortho-, meta-, and para-isomers vary across different studies, likely due to the different microbial communities and environmental conditions tested.

One early study in river water indicated that the ortho-isomer degrades slightly faster than the meta- and para-isomers. who.intservice.gov.uk In contrast, several recent studies using specific microbial consortia have found different degradation hierarchies. The microbial consortium ZY1 was able to degrade tri-m-cresyl phosphate most rapidly, followed by the para- and then the ortho-isomers. researchgate.netnih.govomicsonline.org Another study using the bacterium Brevibacillus brevis found the highest degradation rate for the para-isomer, followed by the meta-isomer, with the ortho-isomer being the most resistant to breakdown. researchgate.netnih.gov Similarly, the microbial consortium GY also degraded the para-isomer fastest, followed by meta and ortho. cityu.edu.hk

These varying results underscore the complexity of TCP biodegradation in the environment, where the rate and efficiency of removal are determined by the specific microbial populations present.

| Study / Organism | Degradation Order (Fastest to Slowest) | Conditions / Findings | Source |

|---|---|---|---|

| Microbial Consortium ZY1 | meta- > para- > ortho- | Complete degradation of 1 mg/L: TmCP in 12h, TpCP in 24h, ToCP in 36h. | researchgate.netnih.govomicsonline.org |

| Brevibacillus brevis | para- > meta- > ortho- | Degradation of 1 mg/L in 5 days: 93.91% of TpCP, 82.91% of TmCP, 53.92% of ToCP. | researchgate.netnih.gov |

| Microbial Consortium GY | para- > meta- > ortho- | Complete degradation of 1 mg/L: TpCP in 24h, TmCP in 36h. 97.7% removal of ToCP in 48h. | cityu.edu.hk |

| River Water Microflora (Howard & Deo, 1979) | ortho- > meta- > para- | General observation of relative degradation rates after a lag phase. | who.intservice.gov.uk |

Environmental Interactions within Biological Systems (excluding human/mammalian effects)

Tricresyl phosphates (TCPs), a complex mixture of ortho-, meta-, and para-isomers, undergo various interactions within biological systems in the environment. These interactions, particularly in plants and their associated microbial communities, are crucial in determining the environmental fate and potential bioaccumulation of these compounds.

Translocation and Biotransformation in Plants and Agricultural Systems

Once introduced into agricultural environments, tricresyl phosphates can be taken up by plants, translocated to various tissues, and subsequently biotransformed. The behavior of TCP within plant systems is isomer-specific, influencing its mobility and metabolic fate.

Studies on rice exposed to different TCP isomers through hydroponic systems have revealed that tri-p-cresyl phosphate (TpCP) and tri-m-cresyl phosphate (TmCP) are more readily translocated from the roots to the shoots (acropetal translocation) compared to tri-o-cresyl phosphate (ToCP). researchgate.netnih.gov This difference in mobility occurs despite the isomers having the same molecular weight and similar physicochemical properties. researchgate.netnih.gov Organophosphate esters (OPEs) can enter plants through the roots, a process that is often passively mediated by membrane proteins. researchgate.net The upward movement of these compounds is largely driven by the plant's transpiration stream. researchgate.net

Once inside the plant, TCPs undergo a range of biotransformation reactions. Research has identified several metabolic pathways, including hydrolysis, hydroxylation, methylation, demethylation, methoxylation, and glycosylation (specifically forming glucuronide products). researchgate.netnih.govcityu.edu.hkbohrium.com The identification of methylation, demethylation, methoxylation, and glycosylation pathways for TCP isomers represents a significant advancement in understanding their metabolism in organisms. researchgate.netnih.govcityu.edu.hkbohrium.com A noteworthy discovery is that the demethylation of TCPs can be a source of triphenyl phosphate (TPHP), a finding that challenges the traditional view of TPHP in the environment as being solely from man-made sources. researchgate.netnih.gov

The table below summarizes the key biotransformation products of tricresyl phosphate isomers identified in rice.

| Metabolic Pathway | Resulting Products/Metabolites | Significance |

| Hydrolysis | Di-cresyl phosphates and cresol | Initial breakdown step |

| Hydroxylation | Hydroxylated TCP isomers | Increases water solubility, facilitating further reactions |

| Methylation | Methylated TCP isomers | A novel biotransformation pathway observed in organisms. researchgate.netnih.gov |

| Demethylation | Forms triphenyl phosphate (TPHP) | An overlooked environmental source of toxic TPHP. researchgate.netnih.gov |

| Methoxylation | Methoxylated TCP isomers | A newly identified metabolic pathway in organisms. researchgate.netnih.gov |

| Glycosylation | Glucuronide-products | Conjugation reaction to increase water solubility for sequestration or excretion |

This table is generated based on findings from studies on rice and associated microbiomes. researchgate.netnih.govcityu.edu.hk

Role of Rhizosphere Microbiome in the Environmental Fate of Tricresyl Phosphates

The rhizosphere, the soil region directly influenced by plant roots, harbors a diverse community of microorganisms that plays a critical role in the environmental fate of TCPs. The rhizosphere microbiome can significantly influence the availability, uptake, and degradation of these compounds.

Microbial consortia isolated from the rhizosphere have demonstrated the ability to efficiently degrade all three main isomers of tricresyl phosphate. researchgate.netnih.govresearchgate.net One such consortium, named GY, was found to reduce the uptake of TpCP, TmCP, and ToCP in rice tissues, which in turn promoted the growth of the rice plants. researchgate.netnih.govcityu.edu.hk This reduction in plant uptake is a direct consequence of the microbiome's ability to break down the TCP isomers in the surrounding environment. researchgate.net

The degradation efficiency and rate can be isomer-specific. For instance, the microbial consortium ZY1 was able to completely degrade 1 mg/L of TmCP, TpCP, and ToCP within 12, 24, and 36 hours, respectively. researchgate.netnih.govpolyu.edu.hk Similarly, consortium GY completely degraded 1 mg/L of TpCP and TmCP within 24 and 36 hours, respectively, while removing 97.7% of ToCP within 48 hours. cityu.edu.hk This suggests a higher substrate affinity of the microbial enzymes for the meta and para isomers compared to the ortho isomer. cityu.edu.hk The primary degradation pathways employed by these microorganisms are hydrolysis and hydroxylation. researchgate.netnih.govpolyu.edu.hk

The degradation of TCPs relies on the cooperative action of various bacterial genera. Sequencing analysis of the ZY1 consortium identified Sphingobacterium, Variovorax, and Flavobacterium as key players in the degradation process. researchgate.netnih.govpolyu.edu.hk In the GY consortium, genera such as Comamonas, Sphingobacterium, Pantoea, and Bacillus were found to increase in abundance during the degradation of TpCP and TmCP. cityu.edu.hk For ToCP degradation, Stenotrophomonas and Pseudomonas also showed an increase. cityu.edu.hk Metagenomic analysis has confirmed that these active microbial populations contain the necessary genes for TCP degradation. researchgate.netnih.gov

The table below details the degradation rates of TCP isomers by different microbial consortia.

| Microbial Consortium | TCP Isomer | Concentration | Degradation Time | Degradation Efficiency |

| ZY1 | tri-m-cresyl phosphate (TmCP) | 1 mg/L | 12 hours | 100% |

| ZY1 | tri-p-cresyl phosphate (TpCP) | 1 mg/L | 24 hours | 100% |

| ZY1 | tri-o-cresyl phosphate (ToCP) | 1 mg/L | 36 hours | 100% |

| GY | tri-p-cresyl phosphate (TpCP) | 1 mg/L | 24 hours | 100% |

| GY | tri-m-cresyl phosphate (TmCP) | 1 mg/L | 36 hours | 100% |

| GY | tri-o-cresyl phosphate (ToCP) | 1 mg/L | 48 hours | 97.7% |

| Brevibacillus brevis | tri-p-cresyl phosphate (TpCP) | 1 mg/L | 5 days | 93.91% |

| Brevibacillus brevis | tri-m-cresyl phosphate (TmCP) | 1 mg/L | 5 days | 82.91% |

| Brevibacillus brevis | tri-o-cresyl phosphate (ToCP) | 1 mg/L | 5 days | 53.92% |

This table is compiled from data reported in multiple biodegradation studies. cityu.edu.hkresearchgate.netnih.govresearchgate.netnih.gov

Historical Context and Evolving Academic Perspectives on Tricresyl Phosphate Research

Early Discoveries and Chemical Synthesis of Tricresyl Phosphates

The first documented synthesis of tricresyl phosphate (B84403) is attributed to the British chemist Alexander Williamson in 1854. wikipedia.org Williamson's method involved the reaction of phosphorus pentachloride (PCl₅) with cresol (B1669610), a mixture of ortho-, meta-, and para-isomers of methylphenol. wikipedia.org This early synthesis laid the groundwork for the production of a compound that would find widespread industrial application.

Modern manufacturing processes have since evolved, with the most common contemporary method involving the reaction of phosphorus oxychloride (POCl₃) with cresol. wikipedia.org This reaction can be summarized by the following general equation:

POCl₃ + 3 HOC₆H₄CH₃ → OP(OC₆H₄CH₃)₃ + 3 HCl

The cresol used in this process is typically a mixture of meta- and para-isomers, with a minimized ortho-isomer content to reduce the formation of neurotoxic byproducts. uzh.ch The reaction conditions can be controlled to influence the final product composition. For instance, the use of catalysts such as anhydrous aluminum chloride (AlCl₃) and specific temperature progressions, heating up to approximately 230°C, are employed to drive the reaction to completion and increase the yield of the desired tricresyl phosphate esters. google.com

The choice of cresol source is a critical factor in the composition of the final TCP product. Commercial cresylic acid, derived from coal tar or petroleum refining, is a complex mixture of cresol isomers and other phenolic compounds, which results in a heterogeneous TCP mixture. google.com The use of synthetic cresol, however, allows for greater control over the isomeric composition of the final product. google.com

| Date | Discoverer/Developer | Method | Key Reactants |

|---|---|---|---|

| 1854 | Alexander Williamson | Initial Laboratory Synthesis | Phosphorus pentachloride and Cresol wikipedia.org |

| Modern Era | Industrial Chemists | Common Industrial Synthesis | Phosphorus oxychloride and Cresol wikipedia.org |

Contemporary Research Directions and Methodological Advancements in Tricresyl Phosphate Studies

Contemporary research on tricresyl phosphate continues to build upon this historical foundation, driven by advancements in analytical chemistry, molecular biology, and computational science. A significant area of ongoing investigation is the potential for human exposure to TCP, particularly in the context of aircraft cabin air quality, often referred to as "aerotoxic syndrome." longdom.orgresearchgate.net Studies have focused on developing sensitive methods to detect TCP isomers and their metabolites in biological samples from aircrew and passengers to assess exposure levels. nih.govnih.govresearchgate.net

Methodological advancements have been crucial in this field. High-resolution analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have enabled the precise separation and quantification of different TCP isomers and their metabolites in complex matrices. researchgate.netuzh.ch These methods are essential for accurately assessing the presence of the more toxic ortho-isomers in commercial products and environmental samples. researchgate.net

Another active area of research is the development of biomarkers of exposure. Scientists have developed mass spectrometric-based protocols to identify and characterize the adduction of TCP metabolites to proteins in the body, such as butyrylcholinesterase (BChE) in the blood. nih.govresearchgate.netresearchgate.net These biomarkers can provide a more direct measure of an individual's exposure to the neurotoxic forms of TCP.

Furthermore, current research is exploring the environmental fate and remediation of tricresyl phosphates. Studies have investigated the biodegradation of TCP isomers by various microbial consortia, identifying the metabolic pathways involved, which primarily include hydrolysis and hydroxylation. nih.govresearchgate.netresearchgate.net This research offers potential avenues for the bioremediation of TCP-contaminated environments.

Computational chemistry and molecular modeling are also providing new insights into the behavior of tricresyl phosphate at the molecular level. Reactive molecular dynamics simulations are being used to study the thermal and mechanochemical decomposition of TCP on surfaces, such as ferrous materials, which is relevant to its application as an anti-wear additive in lubricants. rsc.orgacs.orgresearchgate.net These studies help to elucidate the formation of protective films and the underlying chemical reactions. Recent research has also uncovered novel metabolic pathways in organisms, such as methylation and demethylation, and has suggested that the environmental degradation of TCPs could be an overlooked source of other organophosphate compounds like triphenyl phosphate (TPHP). nih.gov

Q & A

How can isomer-specific synthesis protocols for o-, m-, and p-cresyl phosphates be designed to minimize neurotoxic byproducts?

Basic Research Question

To synthesize cresyl phosphates with controlled isomer ratios, use high-purity cresol isomers (o-, m-, or p-cresol) as starting materials. Phosphorylation with phosphorus oxychloride (POCl₃) under anhydrous conditions is standard, but rigorous isomer separation (e.g., fractional distillation or chromatography) of cresol precursors is critical to avoid o-isomer contamination. Technical-grade cresol often contains neurotoxic o-isomers, so opt for ≥99% pure m- or p-cresol. Post-synthesis, validate isomer ratios using HPLC with UV detection (λ = 254 nm) and compare retention times against certified standards .

What methodological approaches are recommended for detecting covalent adducts between cresyl phosphates and serum proteins?

Advanced Research Question

Cresyl phosphates (e.g., CBDP, a metabolite of tri-o-cresyl phosphate) form covalent adducts with lysine and tyrosine residues in proteins. Use the following workflow:

Incubation : Treat purified proteins (e.g., human albumin or BChE) with cresyl phosphate metabolites under physiological conditions (37°C, pH 7.4).

Digestion : Perform tryptic digestion, noting that adducted lysines resist cleavage due to charge neutralization.

LC-MS/MS Analysis : Use a Q-Exactive Orbitrap or similar high-resolution mass spectrometer. Monitor characteristic immonium ions (e.g., m/z 405.2 for lysine-CBDP adducts) and confirm peptide sequences via b- and y-ion fragmentation.

Data Interpretation : Employ software like MaxQuant to map adduct sites and quantify modification levels .

How can contradictions in neurotoxicity data between cresyl phosphate isomers be resolved?

Advanced Research Question

Discrepancies arise from incomplete isomer characterization in test substances. Apply these strategies:

- Isomer-Specific Assays : Use synthetic standards (e.g., tri-m-cresyl phosphate vs. tri-o-cresyl phosphate) to isolate neurotoxic effects.

- In Vitro Models : Compare inhibition of neuropathy target esterase (NTE) and acetylcholinesterase (AChE) across isomers. For example, tri-o-cresyl phosphate metabolites inhibit NTE at IC₅₀ values ~6-fold lower than m/p-isomers.

- Statistical Modeling : Apply multivariate regression to account for isomer composition in historical toxicity datasets. Reference analytical methods from De Nola et al. (2008) for isomer quantification .

What experimental methods are used to determine vapor pressure and environmental persistence of cresyl phosphate isomers?

Basic Research Question

Vapor pressure and hydrolysis rates are key for environmental fate studies.

- Vapor Pressure : Use the static method with a manometer or dynamic thermogravimetric analysis (TGA). For tris(m-cresyl) phosphate, data from 100–150°C can be extrapolated to ambient temperatures using the Antoine equation (log P = A − B/(T + C)) .

- Hydrolysis Studies : Conduct accelerated hydrolysis at varying pH (4–9) and temperatures (20–60°C). Quantify degradation products (e.g., cresols) via GC-MS. Note that o-isomers degrade faster due to steric effects .

What are best practices for handling cresyl phosphates in cell-based assays given solubility limitations?

Basic Research Question

Limited aqueous solubility requires solvent optimization:

Solubilization : Dissolve cresyl phosphates in DMSO (≤0.1% final concentration) or ethanol. Pre-test solvents for cytotoxicity.

Dispersion : For in vitro studies (e.g., endothelial cells), use sonication (20 kHz, 5 min) to prepare stock solutions.

Dosing Validation : Confirm concentrations via HPLC-UV post-dilution in culture media. Include vehicle controls to rule out solvent effects .

How can isotopic labeling improve quantification of cresyl phosphate metabolites in biological matrices?

Advanced Research Question

Deuterated internal standards (e.g., Bis(o-cresyl) p-Cresyl Phosphate-d7) enhance LC-MS/MS accuracy:

Spike-In : Add deuterated analogs to plasma or tissue homogenates before extraction.

Sample Prep : Use solid-phase extraction (C18 columns) with methanol elution.

MRM Detection : Monitor transitions like m/z 375 → 170 for native compounds and m/z 382 → 177 for deuterated standards. Normalize peak areas to correct matrix effects .

What computational tools are available to predict the environmental fate of cresyl phosphate isomers?

Advanced Research Question

Use EPI Suite (EPA) or QSAR models to estimate:

- Biodegradation Potential : Apply BIOWIN3 for aerobic degradation scores.

- Bioaccumulation : Log Kow values (e.g., 4.2 for tri-p-cresyl phosphate) predict moderate bioaccumulation.

- Ecotoxicity : ECOSAR v2.0 provides LC₅₀ estimates for aquatic organisms. Validate predictions with experimental hydrolysis and photolysis data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.